1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl- is a chemical compound with the molecular formula C5H8ClP It is a derivative of phosphole, a five-membered heterocyclic compound containing phosphorus
Vorbereitungsmethoden
The synthesis of 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl- involves several steps. One common method includes the reaction of a suitable phosphole precursor with chlorinating agents under controlled conditions. The reaction typically requires an inert atmosphere and specific temperature settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphole oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different phosphole derivatives with varying degrees of saturation.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Major products formed from these reactions include phosphole oxides, reduced phosphole derivatives, and substituted phosphole compounds.
Wissenschaftliche Forschungsanwendungen
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence various chemical reactions and pathways, making it a valuable tool in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl- can be compared with other similar compounds, such as:
1H-Phosphole, 1-chloro-2,5-dihydro-3-ethyl-: This compound has an ethyl group instead of a methyl group, leading to different chemical properties and reactivity.
1H-Phosphole, 1-chloro-2,5-dihydro-3-phenyl-:
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide: The oxidized form of the compound, which has different reactivity and uses in synthesis.
Eigenschaften
CAS-Nummer |
28273-35-0 |
---|---|
Molekularformel |
C5H8ClP |
Molekulargewicht |
134.54 g/mol |
IUPAC-Name |
1-chloro-3-methyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C5H8ClP/c1-5-2-3-7(6)4-5/h2H,3-4H2,1H3 |
InChI-Schlüssel |
HUMPNEBBCNEZKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCP(C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.